Topotecan Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Mechanisms of Action and Drug Resistance:

- Unraveling Topoisomerase I Interactions: Research delves deeper into the complex interplay between Topotecan and DNA topoisomerase I, elucidating the precise mechanisms of DNA damage induction and cell death. This knowledge informs the development of more targeted and effective therapies. (Source: Topotecan: Uses, Interactions, Mechanism of Action | DrugBank Online: )

- Overcoming Resistance Mechanisms: Studies investigate the emergence of resistance to Topotecan, identifying mutations in topoisomerase I and other cellular pathways that contribute to resistance. This knowledge guides the development of strategies to overcome resistance and improve treatment outcomes. (Source: Topoisomerase I Inhibitors: Mechanisms of Action and Resistance in Cancer Therapy: )

Exploring Synergistic Effects and Novel Combinations:

- Potentiating Efficacy with Targeted Therapies: Research explores combining Topotecan with other targeted agents, such as PARP inhibitors or angiogenesis inhibitors, to exploit synergistic effects and enhance anti-tumor activity while potentially reducing toxicity. (Source: PARP Inhibition and Topoisomerase I Inhibition: A Synergistic Strategy for Cancer Therapy: )

- Nanoparticle Delivery Systems: Scientists develop novel drug delivery systems using nanoparticles to improve the delivery of Topotecan specifically to tumors, potentially minimizing side effects and increasing efficacy. (Source: Improved Therapeutic Efficacy of Topotecan Against A549 Lung Cancer Cells with Folate-targeted Topotecan Liposomes: )

Investigating Applications in Non-Cancerous Diseases:

- Neurodegenerative Diseases: Emerging research explores the potential of Topotecan in neurodegenerative diseases like Alzheimer's and Parkinson's, where it may modulate tau protein aggregation and offer neuroprotective effects. (Source: Topoisomerase I Inhibitors for Targeting Tau Pathology in Neurodegenerative Diseases: )

- Infectious Diseases: Some studies investigate the potential of Topotecan against parasitic infections, exploring its ability to target specific enzymes crucial for parasite survival and replication. (Source: In Vitro Activity of Camptothecin and Topotecan against Leishmania donovani amastigotes: )

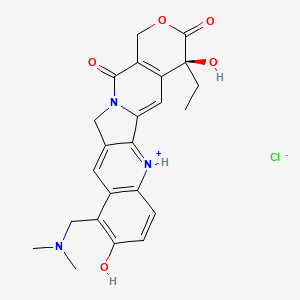

Topotecan hydrochloride is a semi-synthetic derivative of camptothecin, classified as an antineoplastic agent primarily used in the treatment of various cancers, including ovarian cancer and small cell lung cancer. The chemical structure of topotecan hydrochloride is characterized by its molecular formula and a molecular weight of approximately 457.9 g/mol. The compound appears as a light yellow to greenish powder when lyophilized and is soluble in water. Its chemical name is (S)-10-[(dimethylamino)methyl]-4-ethyl-4,9-dihydroxy-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14-(4H,12H)-dione monohydrochloride .

Topotecan is a topoisomerase inhibitor, a class of drugs that target enzymes essential for DNA replication in cancer cells []. Specifically, topotecan inhibits topoisomerase I, an enzyme that helps relieve stress on DNA strands during replication [, ]. By inhibiting this enzyme, topotecan disrupts DNA replication and can lead to cell death in cancer cells [].

Topotecan hydrochloride functions primarily through its interaction with DNA and topoisomerase I, an enzyme crucial for DNA replication. The mechanism involves the formation of a ternary complex between topotecan, topoisomerase I, and DNA, which stabilizes the single-strand breaks induced by the enzyme. This stabilization prevents the religation of the DNA strands, leading to double-strand breaks during replication. The lactone form of topotecan is pharmacologically active and undergoes reversible pH-dependent hydrolysis; at lower pH levels (≤4), it exists predominantly in its active lactone form, while at physiological pH, it converts to an inactive hydroxy-acid form .

Topotecan exhibits significant cytotoxicity against cancer cells by inhibiting DNA topoisomerase I. This inhibition leads to the accumulation of single-strand breaks in DNA, which can result in double-strand breaks during DNA replication. As mammalian cells are inefficient at repairing these double-strand breaks, this ultimately triggers apoptosis or programmed cell death . The drug's efficacy is particularly pronounced during the S-phase of the cell cycle when DNA synthesis occurs .

The synthesis of topotecan hydrochloride typically involves several steps starting from camptothecin. The process includes:

- Functionalization: Modifications to introduce specific functional groups that enhance solubility and bioactivity.

- Formation of the Lactone: Careful control of pH and temperature conditions to ensure the formation of the active lactone form.

- Purification: Techniques such as crystallization or chromatography to isolate pure topotecan hydrochloride from reaction mixtures.

Recent studies have explored novel synthetic routes involving derivatives of camptothecin to improve yield and reduce side effects associated with traditional synthesis methods .

Topotecan hydrochloride is primarily utilized in oncology for:

- Treatment of Ovarian Cancer: Effective in patients who have experienced relapse after platinum-based chemotherapy.

- Small Cell Lung Cancer: Used as a second-line treatment option.

- Clinical Trials: Investigated for use in various other malignancies, often in combination with other chemotherapeutic agents .

Topotecan has been studied for its interactions with various drugs and substances:

- It may decrease the excretion rate of ammonium chloride, potentially leading to elevated serum levels.

- Co-administration with drugs such as granisetron and ondansetron has shown no significant pharmacokinetic interactions.

- Its metabolism does not involve human cytochrome P450 enzymes, indicating a lower risk for drug-drug interactions through this pathway .

Topotecan shares structural and functional similarities with other compounds derived from camptothecin. Below are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Irinotecan | Topoisomerase I inhibitor | Prodrug form; converted to active metabolite SN-38 |

| Camptothecin | Topoisomerase I inhibitor | Natural product; less soluble than topotecan |

| Belotecan | Topoisomerase I inhibitor | More potent but less commonly used clinically |

Topotecan's uniqueness lies in its specific formulation as a hydrochloride salt that enhances its solubility and stability compared to its parent compound camptothecin and other derivatives like irinotecan .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

Appearance

Melting Point

213 - 218 °C

UNII

GHS Hazard Statements

H300 (40%): Fatal if swallowed [Danger Acute toxicity, oral];

H301 (20%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H340 (80%): May cause genetic defects [Danger Germ cell mutagenicity];

H350 (60%): May cause cancer [Danger Carcinogenicity];

H351 (20%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (40%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (20%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H370 (20%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

H412 (40%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Topotecan monotherapy is indicated for the treatment of: - patients with metastatic carcinoma of the ovary after failure of first-line or subsequent therapy- patients with relapsed small cell lung cancer (SCLC) for whom re-treatment with the first-line regimen is not considered appropriate (see section 5. 1). Topotecan in combination with cisplatin is indicated for patients with carcinoma of the cervix recurrent after radiotherapy and for patients with Stage IVB disease. Patients with prior exposure to cisplatin require a sustained treatment free interval to justify treatment with the combination (see section 5. 1).

Topotecan monotherapy is indicated for the treatment of patients with relapsed small-cell lung cancer (SCLC) for whom re-treatment with the first-line regimen is not considered appropriate. , , Topotecan in combination with cisplatin is indicated for patients with carcinoma of the cervix recurrent after radiotherapy and for patients with stage IVB disease. Patients with prior exposure to cisplatin require a sustained treatment-free interval to justify treatment with the combination. ,

Topotecan monotherapy is indicated for the treatment of patients with relapsed small cell lung cancer [SCLC] for whom re-treatment with the first-line regimen is not considered appropriate. , , Topotecan in combination with cisplatin is indicated for patients with carcinoma of the cervix recurrent after radiotherapy and for patients with Stage IVB disease. Patients with prior exposure to cisplatin require a sustained treatment free interval to justify treatment with the combination. ,

Topotecan monotherapy is indicated for the treatment of: , , , patients with metastatic carcinoma of the ovary after failure of first line or subsequent therapy; , patients with relapsed small cell lung cancer [SCLC] for whom re-treatment with the first-line regimen is not considered appropriate. , , , Topotecan in combination with cisplatin is indicated for patients with carcinoma of the cervix recurrent after radiotherapy and for patients with Stage IVB disease. Patients with prior exposure to cisplatin require a sustained treatment free interval to justify treatment with the combination. ,

Topotecan monotherapy is indicated for the treatment of patients with relapsed small cell lung cancer (SCLC) for whom re-treatment with the first-line regimen is not considered appropriate. Topotecan in combination with cisplatin is indicated for patients with carcinoma of the cervix recurrent after radiotherapy and for patients with Stage IVB disease. Patients with prior exposure to cisplatin require a sustained treatment free interval to justify treatment with the combination.

Topotecan is indicated for the treatment of patients with metastatic carcinoma of the ovary after failure of first-line or subsequent therapy.

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Hycamtin

FDA Approval: Yes

Topotecan hydrochloride is approved to be used alone or with other drugs to treat: Cervical cancer that has not gotten better with other treatment or has recurred (come back). It is used with another drug, called cisplatin.

Ovarian cancer in patients whose disease has not gotten better with other chemotherapy.

Small cell lung cancer in patients whose disease has not gotten better with other chemotherapy.

Topotecan hydrochloride is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Hycamtin is indicated for the treatment of: metastatic carcinoma of the ovary after failure of initial or subsequent chemotherapy and small cell lung cancer sensitive disease after failure of first-line chemotherapy. In clinical studies submitted to support approval, sensitive disease was defined as disease responding to chemotherapy but subsequently progressing at least 60 days (in the Phase 3 study) or at least 90 days (in the Phase 2 studies) after chemotherapy. /Included in US product label/

Hycamtin in combination with cisplatin is indicated for the treatment of: Stage IV-B, recurrent, or persistent carcinoma of the cervix which is not amenable to curative treatment with surgery and/or radiation therapy. /Included in US product label/

Hycamtin is indicated for the treatment of small cell lung cancer sensitive disease after failure of first-line chemotherapy. In clinical studies submitted to support approval, sensitive disease was defined as disease responding to chemotherapy but subsequently progressing at least 60 days (in the Phase 3 study) or at least 90 days (in the Phase 2 studies) after chemotherapy. /Incuded in US product label/

Pharmacology

MeSH Pharmacological Classification

ATC Code

Mechanism of Action

Topoisomerase I relieves torsional strain in DNA by inducing reversible single-strand breaks. Topotecan binds to the topoisomerase I-DNA complex and prevents religation of these single-strand breaks. The cytotoxicity of topotecan is thought to be due to double-strand DNA damage produced during DNA synthesis, when replication enzymes interact with the ternary complex formed by topotecan, topoisomerase I, and DNA. Mammalian cells cannot efficiently repair these double strand breaks.

KEGG Target based Classification of Drugs

Isomerases (EC5)

DNA topoisomerase [EC:5.99.1.-]

TOP1 [HSA:7150] [KO:K03163]

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

The pharmacokinetics of topotecan have been extensively studied in patients with normal renal function and there is one study of patients with mild to moderate renal insufficiency. However, the effect of hemodialysis on topotecan disposition has not been reported. The objective of this study was to characterize the disposition of topotecan in a patient with severe renal insufficiency receiving hemodialysis. Topotecan lactone disposition was characterized in a patient on and off hemodialysis. The topotecan lactone clearance determined after administration of topotecan alone and with hemodialysis was 5.3 L/hr per sq m vs 20.1 L/hr per sq m respectively. At 30 min after the completion of hemodialysis, the topotecan plasma concentration obtained was greater than that measured at the end of hemodialysis (i.e. 8.0 ng/mL vs 4.9 ng/mL), suggesting a rebound effect. The topotecan terminal half-life off dialysis was 13.6 hr, compared with an apparent half-life determined during hemodialysis of 3.0 hr. These results demonstrate that topotecan plasma clearance while on hemodialysis increased approximately fourfold. Hemodialysis may be an effective systemic clearance process for topotecan and should be considered in selected clinical situations (e.g. inadvertent overdose, severe renal dysfunction).

In lactating rats receiving IV topotecan at a dosage of 4.72 mg/sq m, high concentrations of the drug (i.e., up to 48 times higher than plasma concentrations) were distributed into milk. It is not known whether topotecan is distributed into human milk.

Following oral administration, about 57% of topotecan (administered daily for 5 days) is excreted in urine as unchanged drug (20%) and as the N-desmethyl metabolite (2%).47 Approximately 33% of the oral dose of topotecan was eliminated in feces as total topotecan and approximately 2% as N-desmethyl topotecan. Following IV administration, about 74% of a topotecan dose is excreted, mostly unchanged in urine (51%) and feces (18%) within 9 days; excretion of N-desmethyl topotecan in urine is approximately 3% and in feces is approximately 2%. O-Glucuronide metabolites of topotecan and N-desmethyl topotecan also have been detected in urine following oral and IV (less than 2% of the administered IV dose) administration of the drug.

No substantial gender-related differences in pharmacokinetics were reported in patients receiving oral topotecan. The average plasma clearance of IV topotecan was 24% higher in males than in females, mainly because of difference in body size.

For more Absorption, Distribution and Excretion (Complete) data for Topotecan (6 total), please visit the HSDB record page.

Metabolism Metabolites

Topotecan undergoes a reversible pH-dependent hydrolysis of its lactone moiety; it is the lactone form that is pharmacologically active. At pH =4, the lactone is exclusively present, whereas the ring-opened hydroxy-acid form predominates at physiologic pH. In vitro studies in human liver microsomes indicate topotecan is metabolized to an N-demethylated metabolite. The mean metabolite:parent AUC ratio was about 3% for total topotecan and topotecan lactone following IV administration.

Associated Chemicals

Wikipedia

Fluoxymesterone

Drug Warnings

Interstitial lung disease (sometimes fatal) has been reported during postmarketing experience with IV topotecan. Risk factors for developing interstitial lung disease include pulmonary fibrosis, lung cancer, exposure to thoracic radiation, use of drugs known to cause pulmonary toxicity, use of colony-stimulating factors (i.e., hematopoietic growth factors), and a history of interstitial lung disease. Patients should be monitored for symptoms suggestive of interstitial lung disease, including cough, fever, dyspnea, and/or hypoxia. If a new diagnosis of interstitial lung disease is confirmed, the manufacturer states that topotecan therapy should be discontinued. Dyspnea was reported in 22% and coughing in 15% of patients receiving IV topotecan for ovarian cancer or small cell lung cancer. Grade 3 or 4 dyspnea occurred in 6% of patients receiving IV topotecan for ovarian cancer and in 9% of patients receiving the drug for small cell lung cancer. Grade 3 or 4 pneumonia was reported in 8% of patients receiving IV topotecan for recurrent or progressive small cell lung cancer in a clinical trial. Among patients receiving IV topotecan and cisplatin for cervical cancer, adverse respiratory effects occurred in 17% of patients.

Myelosuppression, principally neutropenia, is the dose-limiting toxicity of topotecan, and use of the drug is contraindicated in patients with severe myelosuppression. Oral and IV topotecan therapy should not be initiated in patients with baseline neutrophil counts less than 1500/mm3 or platelet counts less than 100,000/cu mm. Frequent monitoring of peripheral blood cell counts is required during topotecan therapy. Patients should be informed that topotecan may decrease blood cell counts and that frequent blood tests will be performed to monitor for the development of bone marrow suppression. Patients also should be advised to contact their clinician if fever, other signs of infection (e.g., chills, cough, burning pain on urination), or bleeding develops during therapy.

Topotecan can cause fetal toxicity when administered to pregnant women. If the drug is administered during pregnancy or if the patient becomes pregnant while receiving the drug, the patient should be informed of the potential hazard to the fetus. The manufacturer states that use of oral topotecan is contraindicated in pregnant and nursing women.

For more Drug Warnings (Complete) data for Topotecan (25 total), please visit the HSDB record page.

Biological Half Life

The pharmacokinetics of topotecan have been evaluated in cancer patients following doses of 0.5 to 1.5 mg/sq m administered as a 30-minute infusion. Topotecan exhibits multiexponential pharmacokinetics with a terminal half-life of 2 to 3 hours.

Topotecan has a terminal half-life of 3-6 hours following oral administration and 2-3 hours following IV administration of the drug.

... The objective of this study was to characterize the disposition of topotecan in a patient with severe renal insufficiency receiving hemodialysis. ... The topotecan terminal half-life off dialysis was 13.6 hr, compared with an apparent half-life determined during hemodialysis of 3.0 hr. ...

Use Classification

Human drugs -> Other antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category

Human drugs -> Antineoplastic and immunomodulating agents -> Human pharmacotherapeutic group -> EMA Drug Category

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: J. C. Boehm et al., European Patent Office patent 321122,; eidem, United States of America patent 5004758 (1989, 1991 both to SmithKline Beecham).

Clinical Laboratory Methods

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: -20 °C.

Interactions

Topotecan (TpT) is a major inhibitory compound of topoisomerase (topo) I that plays important roles in gene transcription and cell division. We have previously reported that heparin and heparan sulfate (HS) might be transported to the cell nucleus and they can interact with topoisomerase I. We hypothesized that heparin and HS might interfere with the action of TpT. To test this hypothesis we isolated topoisomerase I containing cell nuclear protein fractions from normal liver, liver cancer tissues, and hepatoma cell lines. The enzymatic activity of these extracts was measured in the presence of heparin, liver HS, and liver cancer HS. In addition, topo I activity, cell viability, and apoptosis of HepG2 and Hep3B cells were investigated after heparin and TpT treatments. Liver cancer HS inhibited topo I activity in vitro. Heparin treatment abrogated topo I enzyme activity in Hep3B cells, but not in HepG2 cells, where the basal activity was higher. Heparin protected the two hepatoma cell lines from TpT actions and decreased the rate of TpT induced S phase block and cell death. These results suggest that heparin and HS might interfere with the function of TpT in liver and liver cancer.

The severity of drug-induced myelosuppression may be increased when IV topotecan is used in combination with other cytotoxic agents, and dosage reduction may be necessary. Severe myelotoxicity, in some cases resulting in fatalities from sepsis, has occurred during combined therapy with IV topotecan and other antineoplastic agents (e.g., cisplatin, paclitaxel). A sequence-dependent interaction has been reported when IV topotecan is administered concomitantly with cisplatin; lower doses of each drug were required with administration of cisplatin on day 1 of the topotecan dosing schedule compared with administration of cisplatin on day 5 of the topotecan dosing schedule.

Concurrent administration of granulocyte colony-stimulating factor (G-CSF) can prolong the duration of neutropenia associated with IV topotecan therapy. If G-CSF (filgrastim) is to be used concomitantly, therapy should be initiated 24 hours after the final dose of IV topotecan (i.e., beginning on day 6 of the 21-day treatment course for monotherapy or beginning on day 4 of the 21-day treatment course for combination therapy with IV topotecan and cisplatin).